Comprehensive Technical Guide: Isopropyl 2-(3-oxo-2-piperazinyl)acetate
Comprehensive Technical Guide: Isopropyl 2-(3-oxo-2-piperazinyl)acetate
The chemical entity Isopropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008493-30-8) represents a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a constrained pharmacophore.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and utility in drug development.
Executive Summary
Isopropyl 2-(3-oxo-2-piperazinyl)acetate is a chiral, heterocyclic building block featuring a piperazin-2-one core substituted at the C2 position with an isopropyl acetate side chain.[1] It serves as a critical intermediate in the synthesis of peptidomimetics, integrin antagonists, and other bioactive small molecules where a constrained amino acid mimic is required. Its unique structure combines a secondary amine (nucleophilic handle), a lactam (hydrogen bond donor/acceptor), and an ester (lipophilic, hydrolyzable group), offering versatile orthogonal reactivity.
Chemical Profile & Physicochemical Properties
Structural Identity
The molecule consists of a six-membered piperazine ring containing a lactam functionality (3-oxo).[1] The C2 position is a stereogenic center, bearing an acetic acid isopropyl ester moiety.
| Property | Data |
| Chemical Name | Isopropyl 2-(3-oxo-2-piperazinyl)acetate |
| CAS Number | 1008493-30-8 |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.24 g/mol |
| Core Scaffold | Piperazin-2-one (Ketopiperazine) |
| Chirality | C2 Stereocenter (Typically racemic unless resolved) |
| H-Bond Donors | 2 (Amine NH, Amide NH) |
| H-Bond Acceptors | 3 (Amine N, Amide O, Ester O) |
Predicted Physical Properties
-
Boiling Point : ~362.7 ± 27.0 °C (at 760 mmHg)[1]
-
Density : ~1.076 g/cm³[1]
-
pKa (Amine) : ~8.5–9.0 (Secondary amine)[1]
-
pKa (Amide) : ~15 (Lactam NH)[1]
-
Solubility : Soluble in DCM, Methanol, Ethyl Acetate, DMSO; sparingly soluble in non-polar alkanes.
Synthesis & Production Methodologies
The industrial synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate typically employs an Aza-Michael Addition-Cyclization sequence.[1] This route is favored for its atom economy and scalability.
The Itaconate Route (Dominant Pathway)
This method involves the reaction of Diisopropyl Itaconate with Ethylenediamine . The reaction proceeds via a Michael addition of the diamine to the conjugated double bond of the itaconate, followed by an intramolecular lactamization.
Mechanism:
-
Michael Addition : The nucleophilic amine attacks the
-carbon of the itaconate double bond.[1][2] -
Lactamization : The terminal primary amine of the intermediate attacks the
-ester group, closing the piperazine ring and releasing isopropanol.
Figure 1: Synthetic pathway via Diisopropyl Itaconate and Ethylenediamine.[1]
Experimental Protocol (Bench-Scale)
-
Reagents : Diisopropyl itaconate (1.0 eq), Ethylenediamine (1.05 eq), Ethanol (Solvent).[1]
-
Procedure :
-
Dissolve Diisopropyl itaconate in absolute ethanol at 0°C.
-
Add Ethylenediamine dropwise over 30 minutes to prevent polymerization or bis-addition.[1]
-
Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Workup : Concentrate in vacuo. The residue is typically purified via crystallization from EtOAc/Hexane or column chromatography (DCM/MeOH) to yield the product as a white to off-white solid/oil.[1]
-
Reactivity Profile & Derivatization
The scaffold offers three distinct points of diversity for library generation: the secondary amine (N4), the lactam nitrogen (N1), and the ester side chain.
Orthogonal Functionalization Strategy
-
N4-Alkylation/Acylation (Secondary Amine) : The most reactive site.[1] Readily undergoes reductive amination, S_N2 alkylation, or amide coupling. This is the primary "handle" for attaching pharmacophores.
-
Ester Hydrolysis : The isopropyl ester is sterically hindered, providing resistance to mild nucleophiles, but can be hydrolyzed to the free acid using LiOH/THF/H2O. The free acid is a mimic of Aspartic acid.
-
Lactam N1-Alkylation : Requires strong bases (e.g., NaH, KHMDS) to deprotonate the amide NH (pKa ~15).[1] Useful for rigidifying the scaffold or introducing hydrophobic groups.
Figure 2: Reactivity map highlighting the three vectors for chemical modification.[1]
Applications in Drug Discovery
Peptidomimetics (Turn Mimetics)
The piperazin-2-one ring constrains the N-C
-
Asp-Gly Mimic : The side chain (acetic acid) and the amine resemble an Aspartic acid-Glycine dipeptide locked in a cycle.[1]
Integrin Antagonists
Derivatives of 3-oxopiperazine acetic acids are established scaffolds for GPIIb/IIIa antagonists (anti-platelet agents) and
Library Synthesis
Due to its low molecular weight (<250 Da) and high Fsp3 character, this scaffold is ideal for Fragment-Based Drug Discovery (FBDD) .[1] It provides a soluble, chiral core that can be rapidly elaborated into "lead-like" chemical space.[1]
Detailed Experimental Protocol: N-Alkylation
Objective : Synthesis of Isopropyl 2-(4-benzyl-3-oxo-2-piperazinyl)acetate (N-Benzyl derivative).
-
Preparation : In a dry round-bottom flask, dissolve Isopropyl 2-(3-oxo-2-piperazinyl)acetate (1.0 g, 5.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).
-
Addition : Add Benzaldehyde (0.53 g, 5.0 mmol) and stir for 30 minutes at room temperature to form the imine.
-
Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol) portion-wise.
-
Reaction : Allow to warm to room temperature and stir for 4 hours under Nitrogen. Monitor by TLC (5% MeOH in DCM).[1]
-
Quench : Quench with saturated NaHCO₃ solution (20 mL).
-
Extraction : Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification : Flash chromatography (Hexane/EtOAc gradient) yields the N-benzylated product.
References
-
National Institutes of Health (NIH) . (2014).[1] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Retrieved from [Link]
-
Royal Society of Chemistry (RSC) . (2012).[1] The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. Polymer Chemistry. Retrieved from [Link]
-
MDPI . (2024).[1][3] Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link][1]
